Merotocin

Catalog No.
S535014
CAS No.
1190083-57-8
M.F
C48H68FN11O12S
M. Wt
1042.2
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Merotocin

CAS Number

1190083-57-8

Product Name

Merotocin

IUPAC Name

(3R,6S,9S,12S,15S)-6-(2-amino-2-oxoethyl)-N-[2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]-9-(3-amino-3-oxopropyl)-12-[(2S)-butan-2-yl]-N-[(4-fluorophenyl)methyl]-15-[(4-hydroxyphenyl)methyl]-5,8,11,14,17-pentaoxo-1-thia-4,7,10,13,16-pentazacycloicosane-3-carboxamide

Molecular Formula

C48H68FN11O12S

Molecular Weight

1042.2

InChI

InChI=1S/C48H68FN11O12S/c1-5-27(4)42-47(71)56-32(16-17-37(50)62)44(68)57-35(21-38(51)63)45(69)58-36(25-73-18-6-7-40(65)54-34(46(70)59-42)20-28-10-14-31(61)15-11-28)48(72)60(23-29-8-12-30(49)13-9-29)24-41(66)55-33(19-26(2)3)43(67)53-22-39(52)64/h8-15,26-27,32-36,42,61H,5-7,16-25H2,1-4H3,(H2,50,62)(H2,51,63)(H2,52,64)(H,53,67)(H,54,65)(H,55,66)(H,56,71)(H,57,68)(H,58,69)(H,59,70)/t27-,32-,33-,34-,35-,36-,42-/m0/s1

InChI Key

PVVHQWISMVJHFK-NIFJBHDKSA-N

SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSCCCC(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)C(=O)N(CC3=CC=C(C=C3)F)CC(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N

solubility

Soluble in DMSO

Synonyms

Merotocin; FE202767; FE-202767; FE 202767

The exact mass of the compound Merotocin is 1041.4754 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Merotocin is a synthetic peptide compound that serves as an agonist for the oxytocin receptor, designed to mimic the natural hormone oxytocin. Its full chemical name is Glycinamide, N-(4-mercapto-1-oxobutyl)-L-tyrosyl-L-isoleucyl-L-glutaminyl-L-asparaginyl-L-cysteinyl-N-[(4-fluorophenyl)methyl]glycyl-L-leucyl-, cyclic (1 → 5)-thioether, also known as FE-202767. Merotocin features a unique 20-membered ring structure formed by a C-S bond between specific amino acid residues, which enhances its stability and receptor selectivity compared to oxytocin, potentially reducing side effects associated with non-selective vasopressin receptor activation .

Typical of peptide compounds. It is notably stable but can be degraded by enzymes such as chymotrypsin, which may limit systemic exposure when administered . The synthesis of merotocin involves coupling reactions typical in peptide synthesis, where amino acids are linked through peptide bonds. The presence of unnatural amino acids like 4-fluoro-benzylglycine and L-1-carboxypropylcysteine contributes to its unique properties and biological activity .

As an oxytocin receptor agonist, merotocin primarily stimulates the same physiological responses as oxytocin, including promoting lactation and modulating social behaviors. Clinical studies have indicated its effectiveness in improving lactation in postpartum females without significant transfer to breast milk, thereby minimizing risks to nursing infants . This selectivity suggests a favorable safety profile compared to traditional oxytocin therapies, which can cause unwanted side effects due to their broader receptor activity .

The synthesis of merotocin typically involves solid-phase peptide synthesis techniques. This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored on a solid support. Key steps include:

  • Activation of Amino Acids: Each amino acid is activated using coupling reagents.
  • Peptide Bond Formation: The activated amino acids are coupled to form peptide bonds.
  • Cyclization: The linear peptide is cyclized to form the thioether linkage characteristic of merotocin.
  • Deprotection: Protective groups are removed to yield the final product.

The use of unnatural amino acids requires specific conditions to ensure successful incorporation and proper folding of the peptide .

Merotocin has been primarily investigated for its potential in treating lactation failure and other reproductive health issues. Its ability to selectively activate oxytocin receptors without significant side effects makes it a candidate for therapeutic use in conditions characterized by inadequate milk production in postpartum women . Additionally, research into its effects on social bonding and anxiety suggests broader applications in mental health treatments.

Studies indicate that merotocin interacts specifically with oxytocin receptors, promoting lactation while minimizing interactions with vasopressin receptors that can lead to adverse effects such as hypertension or water retention . Its pharmacokinetic profile shows rapid clearance from the bloodstream, reducing the risk of accumulation and systemic side effects during treatment .

Merotocin shares similarities with several other compounds that act on the oxytocin receptor or exhibit related biological activity. Below is a comparison with notable analogs:

Compound NameTypeUnique Features
OxytocinNatural hormoneNon-selective; can activate vasopressin receptors
CarbetocinSynthetic analogLonger half-life than oxytocin; used for labor induction
AtosibanOxytocin antagonistInhibits uterine contractions; used in preterm labor
LypressinVasopressin analogPrimarily acts on vasopressin receptors

Uniqueness of Merotocin: Unlike these compounds, merotocin's design focuses on selective action at the oxytocin receptor with minimized side effects and reduced transfer through breast milk, making it particularly suitable for postpartum applications .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-0.4

Exact Mass

1041.4754

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

Merotocin

Dates

Last modified: 02-18-2024
1: Lacivita E, Perrone R, Margari L, Leopoldo M. Targets for Drug Therapy for Autism Spectrum Disorder: Challenges and Future Directions. J Med Chem. 2017 Oct 30. doi: 10.1021/acs.jmedchem.7b00965. [Epub ahead of print] PubMed PMID: 29039668.

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